3,7-Dimethylocta-2,6-dienenitrile

Catalog No.
S3722985
CAS No.
5585-39-7
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
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3,7-Dimethylocta-2,6-dienenitrile

CAS Number

5585-39-7

Product Name

3,7-Dimethylocta-2,6-dienenitrile

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dienenitrile

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3/b10-7+

InChI Key

HLCSDJLATUNSSI-JXMROGBWSA-N

SMILES

CC(=CCCC(=CC#N)C)C

Canonical SMILES

CC(=CCCC(=CC#N)C)C

Isomeric SMILES

CC(=CCC/C(=C/C#N)/C)C

The exact mass of the compound 3,7-Dimethylocta-2,6-dienenitrile is 149.120449483 g/mol and the complexity rating of the compound is 208. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109052. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,7-Dimethylocta-2,6-dienenitrile, also known as geranyl nitrile, is a chemical compound with the molecular formula C10H15NC_{10}H_{15}N and a molar mass of 149.23 g/mol. It appears as a colorless to pale yellow liquid and has a boiling point of approximately 220 °C. This compound is slightly soluble in water but soluble in organic solvents like alcohols and oils . It is primarily used in the synthesis of various organic compounds and has applications in the fragrance industry due to its pleasant citrus-like aroma .

  • Radical Addition Reactions: The compound reacts with organic radicals, exhibiting varying behaviors depending on the radical involved. For example, certain radicals predominantly react at the 6,7-bond, while others may cause ring closure to form cyclopentane derivatives.
  • Complexation with Transition Metals: The compound can form complexes with transition metals like rhodium(III) and thallium(III), which are studied for catalytic applications in organic synthesis.
  • Polymerization: It has been investigated for use in the synthesis of ethylene-propylene-diene terpolymers (EPDM), highlighting its potential in polymer chemistry.

The biological activity of 3,7-dimethylocta-2,6-dienenitrile has been studied extensively:

  • Genotoxicity: The compound has been shown to interact with genetic material, leading to chromosomal aberrations and potential interference with DNA replication and cell division .
  • Effects on Enzymes: It interacts with cytochrome P450 enzymes, influencing the metabolism of various substances in biological systems. This interaction can affect cellular signaling pathways and gene expression related to oxidative stress and inflammation .

3,7-Dimethylocta-2,6-dienenitrile can be synthesized through several methods:

  • From Citral: A common method involves reacting citral with hydroxylamine to produce an oxime, which is then converted into limononitrile using acetic anhydride as a decolorizing agent. This process includes neutralization washing and reduced pressure distillation to purify the product .
  • Radical Reactions: The compound can also be produced through radical reactions involving various substrates under controlled conditions.

The applications of 3,7-dimethylocta-2,6-dienenitrile include:

  • Fragrance Industry: Due to its lemon-like scent, it is used in the formulation of floral and fruit-flavored cosmetics and soap essences .
  • Agricultural Chemistry: It serves as a pheromone mimic for insects, particularly in ecological studies related to pest control strategies.
  • Polymer Chemistry: Its reactivity makes it valuable in the synthesis of specialized polymers like EPDM.

Studies have shown that 3,7-dimethylocta-2,6-dienenitrile exhibits low skin absorption when applied to human epidermal membranes. It is metabolized rapidly in liver cells from various species but shows significant differences among species regarding metabolic clearance rates. The major metabolic pathways include oxidation and epoxide formation at specific double bonds within the molecule .

3,7-Dimethylocta-2,6-dienenitrile shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Geranyl acetateC12H22O2C_{12}H_{22}O_2An ester derivative often used in fragrances
Neryl nitrileC10H15NC_{10}H_{15}NIsomeric form with different reactivity patterns
CitronellalC10H18OC_{10}H_{18}OA monoterpenoid known for its insect-repelling properties

Uniqueness of 3,7-Dimethylocta-2,6-dienenitrile:
This compound is unique due to its specific nitrile functional group combined with a diene structure. Its reactivity profile allows it to participate in diverse

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

149.120449483 g/mol

Monoisotopic Mass

149.120449483 g/mol

Heavy Atom Count

11

UNII

W889CV0E9F

Wikipedia

Geranonitrile

General Manufacturing Information

2,6-Octadienenitrile, 3,7-dimethyl-, (2Z)-: ACTIVE
2,6-Octadienenitrile, 3,7-dimethyl-: ACTIVE
2,6-Octadienenitrile, 3,7-dimethyl-, (2E)-: ACTIVE

Dates

Last modified: 07-27-2023

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